tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Description
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)11(15)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7,15H2,1-3H3,(H,16,17) |
InChI Key |
HUDKHYYXQMLJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
- Starting from 3-bromo-1H-pyrrolo[2,3-b]pyridine, protection of the nitrogen at position 1 is achieved using tert-butyl carbamate or other carbamate protecting groups.
- For example, reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP in THF under nitrogen at low temperature (-20 °C to room temperature) affords tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in moderate yield (around 56%) after purification by flash chromatography.
Alternative Protecting Groups and Derivatives
- Other protecting groups such as 1-(4-methoxybenzyl) or (2-(trimethylsilyl)ethoxy)methyl can be introduced by alkylation of the pyrrolo[2,3-b]pyridine nitrogen using sodium hydride and appropriate alkyl halides.
- These derivatives facilitate further functionalization and purification steps.
Preparation of the Amino Acid Derivative
- The amino acid component is often introduced as a zinc organometallic reagent derived from tert-butyl iodoalanine.
- The zinc derivative is prepared by treatment of tert-butyl iodoalanine with zinc dust and iodine in DMF, generating the organozinc species for cross-coupling.
Palladium-Catalyzed Cross-Coupling (Negishi Coupling)
Reaction Conditions
- The key step coupling the pyrrolo[2,3-b]pyridine moiety with the amino acid backbone is performed via Negishi coupling.
- Optimal catalysts include Pd2(dba)3 (5 mol%) with XPhos ligand (10 mol%) in DMF at 55 °C for 3 hours under nitrogen atmosphere.
- This coupling achieves high isolated yields (69–91%) of tert-butyl (S)-2-amino-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate derivatives.
Ligand and Catalyst Screening
- Ligand screening revealed XPhos as superior for this transformation, enhancing coupling efficiency and selectivity.
- The Pd2(dba)3/XPhos system facilitates effective C–C bond formation between the zinc amino acid derivative and the bromopyrrolo[2,3-b]pyridine.
Protection and Deprotection Strategies
- The amino group is protected by fluorenylmethyloxycarbonyl (Fmoc) or tosyl (Ts) groups during synthesis to prevent side reactions.
- The tert-butyl ester protects the carboxylate group.
- Selective removal of protecting groups is possible:
Representative Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine + di-tert-butyl dicarbonate, DMAP, THF, -20 °C to RT | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 56 | Purified by flash chromatography |
| 2 | tert-Butyl iodoalanine + Zn dust, I2, DMF | Zinc organozinc reagent | - | Prepared in situ |
| 3 | Step 1 product + Step 2 reagent, Pd2(dba)3 (5 mol%), XPhos (10 mol%), DMF, 55 °C, 3 h | tert-Butyl (S)-2-amino-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | 69–91 | Negishi coupling |
| 4 | Selective deprotection (acid/base or catalytic hydrogenation) | This compound | - | Removal of Ts, Fmoc, tBu groups |
Experimental Details and Characterization
- Reaction progress is monitored by LC-MS and NMR spectroscopy.
- Purification is typically performed by flash column chromatography using ethyl acetate/petroleum ether mixtures.
- Characterization includes:
Additional Notes from Patent Literature
- Related pyrrolo[2,3-b]pyridine derivatives have been prepared via halogenation, sulfonylation, and amination reactions under controlled conditions.
- Typical work-up involves filtration, washing with methanol and dichloromethane, and acid-base extraction steps to isolate intermediates.
Chemical Reactions Analysis
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine core.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of various drugs.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The tert-butyl derivative’s enhanced stability and permeability make it preferable for in vivo studies, while the free acid is used for in vitro assays.
- SAR Studies : Replacing indole with pyrrolopyridine (as in L-7-azatryptophan) improves target selectivity, but esterification balances solubility and activity.
Biological Activity
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1922860-36-3
- Molecular Formula: C14H19N3O2
- Molecular Weight: 261.33 g/mol
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies on similar derivatives have shown:
- Inhibition of MPS1 Kinase: MPS1 is crucial in the spindle assembly checkpoint and is often overexpressed in cancers. Compounds based on the pyrrolo scaffold have been optimized to inhibit MPS1 effectively, suggesting that this compound could have similar effects (PubMed Central) .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been documented. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Anticonvulsant Activity
Some studies have explored the anticonvulsant activity of related compounds. The presence of specific functional groups in pyrrolo derivatives has been correlated with enhanced anticonvulsant effects, indicating a possible therapeutic application for treating epilepsy.
Synthesis and Evaluation of Biological Activity
A notable study synthesized several pyrrolo derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications on the pyrrole ring significantly impact biological activity. For example:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| A | No modification | 15 | Moderate |
| B | Methyl substitution | 5 | High |
| C | Ethyl substitution | 10 | Moderate |
This table illustrates how structural modifications can enhance or diminish biological efficacy.
Q & A
Basic: What are the optimal synthetic routes for tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate?
The compound can be synthesized via a multi-step approach, including Suzuki-Miyaura coupling and hydrogenation. For example, a related pyrrolo[2,3-b]pyridine derivative was prepared using 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, which underwent coupling with a boronic acid (e.g., 3-thienylboronic acid) in the presence of K₂CO₃, followed by catalytic hydrogenation with Raney Nickel under H₂ to reduce nitro to amino groups . Purification via silica gel chromatography (dichloromethane:ethyl acetate, 90:10) yielded high-purity products.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or HRMS data may arise from tautomerism or impurities. For instance, in pyrrolo[2,3-b]pyridine derivatives, broad singlet peaks (e.g., δ 13.41 ppm in DMSO-d₆) indicate NH protons sensitive to solvent exchange . Cross-validation with 2D NMR (COSY, HSQC) and HRMS (e.g., [M+H]+ with <1 ppm error) is critical. If discrepancies persist, recrystallization in alternative solvents (e.g., THF/hexane) or LC-MS purity checks (>99%) are recommended .
Basic: What purification strategies are effective post-synthesis?
Flash column chromatography with gradient elution (e.g., dichloromethane:methanol from 98:2 to 90:10) effectively separates polar byproducts . For acid-sensitive intermediates, tert-butyloxycarbonyl (Boc) protection stabilizes the amino group during purification . Preparative HPLC (C18 column, acetonitrile:water + 0.1% formic acid) is advised for scale-up (>100 mg) to resolve closely eluting isomers .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?
Modifying the pyrrolo[2,3-b]pyridine core influences bioactivity. For example:
- Antibacterial activity : Chlorination at the 2-position (e.g., 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) enhances lipophilicity and Gram-positive efficacy .
- Antitumor potential : Substitution with nicotinamide (e.g., N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) improves kinase inhibition via π-π stacking interactions .
Docking studies (AutoDock Vina) and in vitro assays (e.g., IC₅₀ in HCT-116 cells) are recommended for SAR validation .
Basic: What are the stability considerations for storage and handling?
The Boc-protected amino ester is hygroscopic and should be stored under inert gas (N₂/Ar) at room temperature, sealed with desiccant (silica gel) . Decomposition occurs under prolonged light exposure; amber glass vials are advised. Intermediate 3-amino-pyrrolo[2,3-b]pyridines are prone to oxidation—use immediately post-synthesis or store at -20°C in anhydrous DMSO .
Advanced: Which analytical methods confirm enantiomeric purity?
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) resolves enantiomers of amino acid derivatives (e.g., 7-azatryptophan analogs) . For absolute configuration, X-ray crystallography (e.g., CCDC deposition) or vibrational circular dichroism (VCD) is definitive .
Basic: How is the compound’s pharmacological potential assessed in vitro?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Kinase inhibition : ADP-Glo™ assay for ATP-competitive inhibitors (IC₅₀ < 1 μM suggests lead potential) .
- Solubility : Shake-flask method in PBS (pH 7.4) with LC-UV quantification .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Key issues include:
- Hydrogenation safety : Raney Nickel requires strict moisture control; replace with Pd/C (10% w/w) in EtOH for safer H₂ handling .
- Low yields in coupling steps : Optimize Suzuki reaction with microwave assistance (100°C, 30 min) and tetrakis(triphenylphosphine)palladium(0) .
- Byproduct formation : Introduce scavenger resins (e.g., QuadraSil® MP) during workup to remove boronic acid residues .
Basic: What spectroscopic benchmarks are available for structural confirmation?
- ¹H NMR : Aromatic protons in pyrrolo[2,3-b]pyridine appear as doublets (J = 3.0–3.1 Hz) between δ 8.5–9.2 ppm .
- HRMS : Exact mass for C₁₀H₁₁N₃O₂ [M+H]+ = 205.22 (Δ < 0.5 ppm) .
- IR : Boc carbonyl stretch at ~1680 cm⁻¹ confirms protection .
Advanced: How can in vivo efficacy studies be designed for this compound?
- Pharmacokinetics : IV/oral dosing in Sprague-Dawley rats (5 mg/kg) with LC-MS/MS plasma analysis for bioavailability (%F) .
- Xenograft models : Subcutaneous HCT-116 tumors in nude mice; measure tumor volume biweekly post-oral administration (20 mg/kg, q.d.) .
- Toxicity : Histopathology of liver/kidney tissues after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
